molecular formula C8H13N3O B13302088 2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol

2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol

Cat. No.: B13302088
M. Wt: 167.21 g/mol
InChI Key: TXAZCEHVLALIEB-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a cyclopentanol moiety attached to a triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often carried out under mild conditions. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition reaction .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can interact with biological membranes, altering their properties and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is unique due to the position of the triazole ring and the specific functional groups attached. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(3-methyltriazol-4-yl)cyclopentan-1-ol

InChI

InChI=1S/C8H13N3O/c1-11-7(5-9-10-11)6-3-2-4-8(6)12/h5-6,8,12H,2-4H2,1H3

InChI Key

TXAZCEHVLALIEB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C2CCCC2O

Origin of Product

United States

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